Latrunculone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

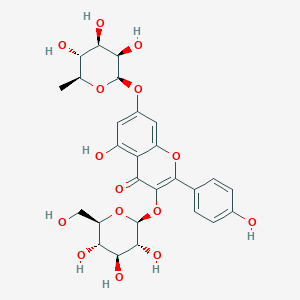

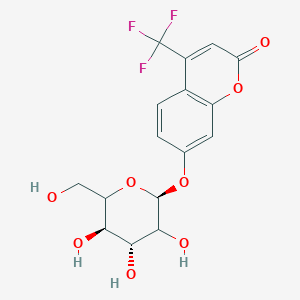

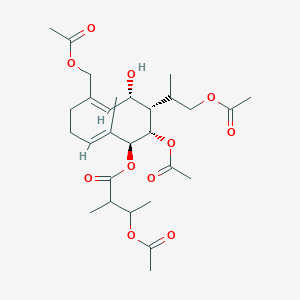

Latrunculone B is a macrolide. It has a role as a metabolite.

Applications De Recherche Scientifique

1. Ocular Research

Latrunculin B (Lat-B) has been studied for its potential in treating glaucoma by pharmacologically disorganizing the actin cytoskeleton in the trabecular meshwork, which may increase outflow facility and lower intraocular pressure (IOP) in monkey eyes (Peterson et al., 2000). The effects of Lat-B on IOP, aqueous humor flow, corneal endothelium, and corneal thickness in monkeys suggest its potential as an antiglaucoma strategy, although its impact on corneal endothelium and ciliary epithelium may pose safety concerns (Peterson et al., 2000). Additionally, Lat-B's role in altering trabecular meshwork and corneal endothelial morphology has been examined in monkeys, with findings indicating that the expansion of the juxtacanalicular space may account for the decrease in outflow resistance induced by latrunculins (Sabanay et al., 2006).

2. Plant Biology

Latrunculin B has been utilized in plant biology research to probe F-actin-dependent growth and development-related processes. Studies have shown that F-actin is essential for plant cell elongation, and exposure to Lat-B during germination results in stunted seedlings due to the absence of cell elongation (Baluška et al., 2001).

3. Cellular and Molecular Biology

Latrunculin B has been used extensively in cellular and molecular biology to understand the role of the actin cytoskeleton. It is known to bind to actin monomers, thereby preventing them from repolymerizing into filaments, a process that is crucial for many cellular functions. For example, latrunculin has been shown to alter the actin-monomer subunit interface to prevent polymerization, providing insights into its mechanism of action within cells (Morton et al., 2000).

4. Antimicrobial and Anticancer Research

Latrunculins, including Latrunculin B, have demonstrated potent antimicrobial activity against a variety of pathogens such as Candida albicans, Saccharomyces cerevisiae, Staphylococcus aureus, and Bacillus cereus. Furthermore, certain modifications of Latrunculin B have shown promising antiangiogenic and antimigratory activities, suggesting their potential as leads in the development of anticancer and antimicrobial agents (El Sayed et al., 2006).

Propriétés

Nom du produit |

Latrunculone B |

|---|---|

Formule moléculaire |

C22H31NO6S |

Poids moléculaire |

437.6 g/mol |

Nom IUPAC |

(1R,4Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-diene-3,8-dione |

InChI |

InChI=1S/C22H31NO6S/c1-14-4-3-5-16(24)8-6-15(2)10-20(25)28-18-11-17(9-7-14)29-22(27,12-18)19-13-30-21(26)23-19/h3-4,10,14,17-19,27H,5-9,11-13H2,1-2H3,(H,23,26)/b4-3-,15-10-/t14-,17-,18-,19+,22-/m1/s1 |

Clé InChI |

GCLFJDBFHQMHMU-PPLVVCHYSA-N |

SMILES isomérique |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(=O)C/C=C1)/C |

SMILES canonique |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(=O)CC=C1)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)

](/img/structure/B1263058.png)

![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)